
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Diazotization and Coupling: The diazenyl group is introduced through diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with the indole derivative.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amines and reduced diazenyl derivatives.
Substitution Products: Substituted indole and pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing various biological processes . The diazenyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and proteins .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with a similar indole structure.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a benzyl group.
Uniqueness: The combination of the indole, diazenyl, and pyridine moieties in ((1-Benzyl-2-hydroxy-1H-indol-3-yl)diazenyl)(pyridin-3-yl)methanone makes it unique compared to other indole derivatives.
Propriétés
Formule moléculaire |
C21H16N4O2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(1-benzyl-2-hydroxyindol-3-yl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(16-9-6-12-22-13-16)24-23-19-17-10-4-5-11-18(17)25(21(19)27)14-15-7-2-1-3-8-15/h1-13,27H,14H2 |
Clé InChI |
IFUYGNPLUBGRLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


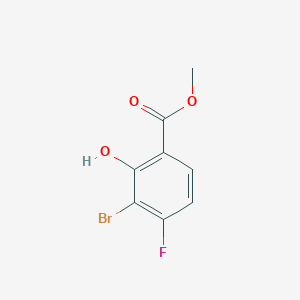
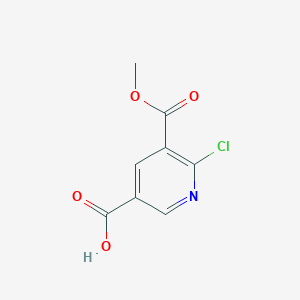

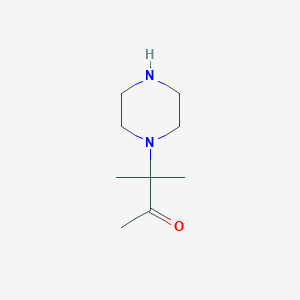
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
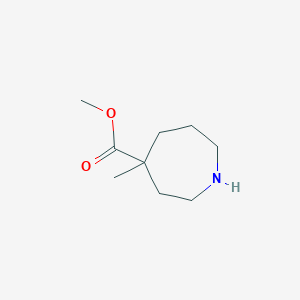
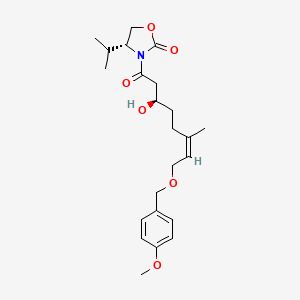
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
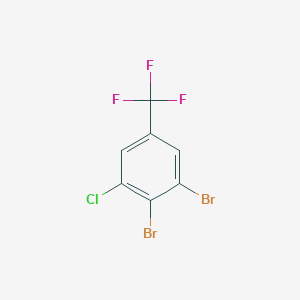
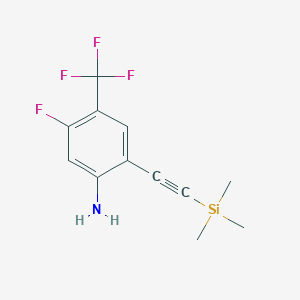


![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
